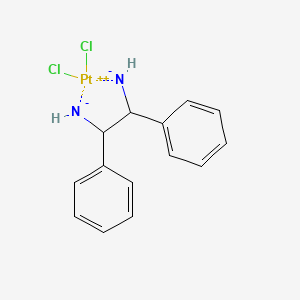
Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is a platinum-based coordination compound. It is known for its unique chiral properties and is often used in various chemical and industrial applications. The compound features a platinum center coordinated to two chlorine atoms and a chiral 1,2-diphenyl-1,2-ethanediamine ligand, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum(II) chloride with 1,2-diphenyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands. This is often facilitated by the use of nucleophiles such as amines or phosphines.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophiles: Amines, phosphines, and other nucleophilic reagents are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other hydride donors are often used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Stereochemistry Studies: Its chiral nature makes it a valuable compound for studying stereochemical effects in coordination chemistry.
Biology and Medicine:
Anticancer Research: Platinum-based compounds are well-known for their anticancer properties. This compound is studied for its potential use in developing new anticancer drugs.
Biochemical Studies: It is used in biochemical research to study the interactions between metal complexes and biological molecules.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Manufacturing: It is employed in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] exerts its effects involves coordination to target molecules, leading to changes in their structure and function. In biological systems, the platinum center can bind to DNA, causing cross-linking and disrupting DNA replication and transcription. This is a key mechanism in its anticancer activity. The chiral ligand can also influence the binding interactions, adding a layer of stereochemical specificity to its action.
相似化合物的比较
Dichloro(2,2’-bipyridine)platinum(II): This compound features a bipyridine ligand instead of the chiral 1,2-diphenyl-1,2-ethanediamine ligand.
Dichloro(ethylenediamine)platinum(II): This compound has an ethylenediamine ligand, lacking the phenyl groups and chiral centers.
Uniqueness: Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is unique due to its chiral ligand, which imparts stereochemical properties that are not present in similar compounds. This makes it particularly valuable for applications requiring chiral specificity, such as asymmetric catalysis and stereoselective synthesis.
属性
CAS 编号 |
80317-01-7 |
|---|---|
分子式 |
C14H14Cl2N2Pt |
分子量 |
476.3 g/mol |
IUPAC 名称 |
(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
PKPLWJWRVWFFAQ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


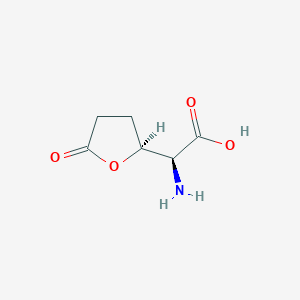

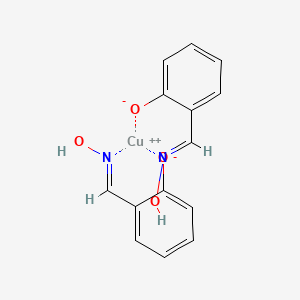
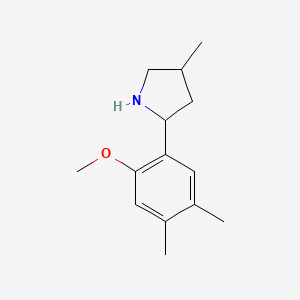
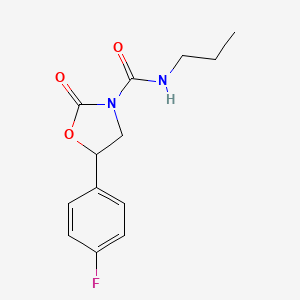
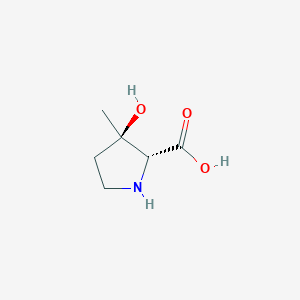
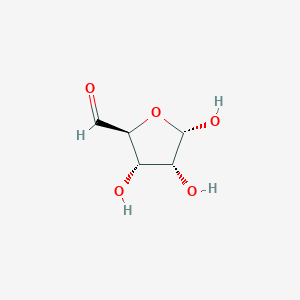
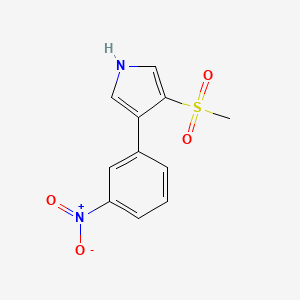
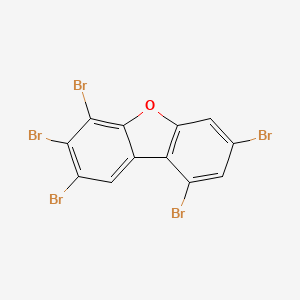
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)

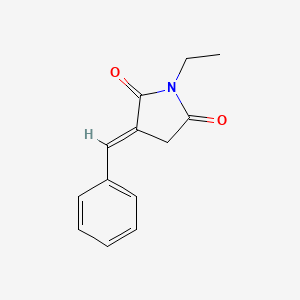
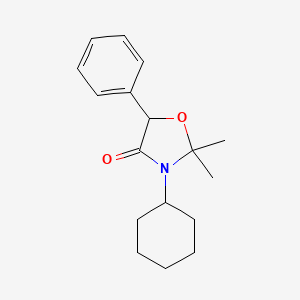
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
